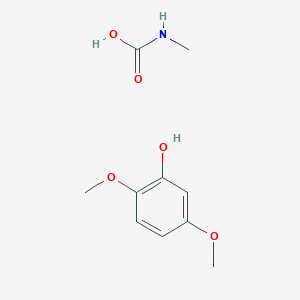
2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes two phenylethyl groups attached to an indene-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with indene derivatives under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione: shares similarities with other indene-dione derivatives and phenylethyl compounds.
Quinones: These compounds have similar oxidation states and can undergo similar reactions.
Phenylethylamines: These compounds share the phenylethyl group and may exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the indene-dione core with phenylethyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
77152-19-3 |
|---|---|
Formule moléculaire |
C25H18O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2,2-diphenacylindene-1,3-dione |
InChI |
InChI=1S/C25H18O4/c26-21(17-9-3-1-4-10-17)15-25(16-22(27)18-11-5-2-6-12-18)23(28)19-13-7-8-14-20(19)24(25)29/h1-14H,15-16H2 |
Clé InChI |
UCKPOHHYXXLDDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
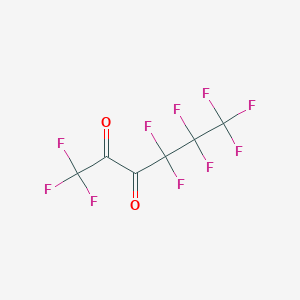


![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
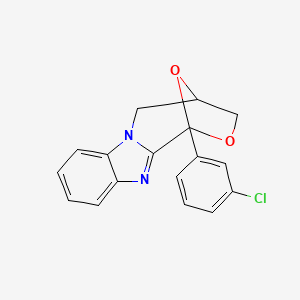
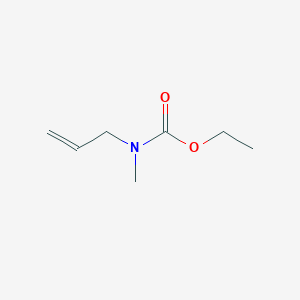
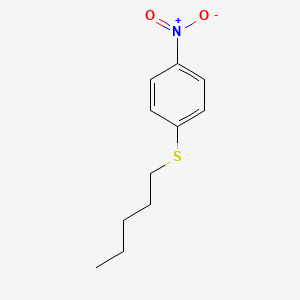
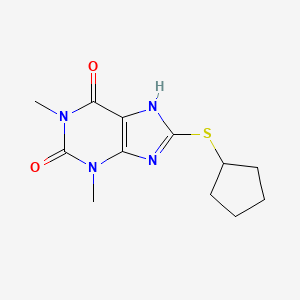
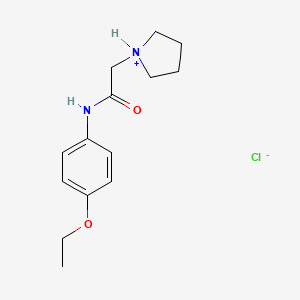

![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)
